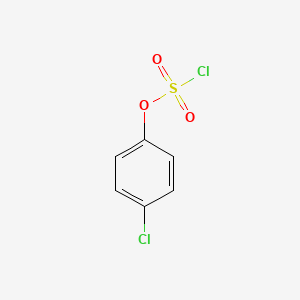

4-氯苯氯磺酸酯

描述

4-Chlorophenol is an organic compound with the formula ClC6H4OH. It is one of three monochlorophenol isomers and is a colorless or white solid that melts easily and exhibits significant solubility in water .

Synthesis Analysis

4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .Molecular Structure Analysis

The molecular structure of 4-Chlorophenol consists of a benzene ring with a chlorine atom and a hydroxyl group attached to it .Chemical Reactions Analysis

4-Chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes . It is a classic precursor, upon reaction with phthalic anhydride, to quinizarin .Physical And Chemical Properties Analysis

4-Chlorophenol has a molecular weight of 128.56 g/mol. It appears as a white solid with a melting point of 43.1 °C and a boiling point of 219 °C. It has a significant solubility in water .科学研究应用

燃料电池技术

磺化聚合物的应用之一,可能涉及 4-氯苯氯磺酸酯等衍生物,是在燃料电池中开发质子交换膜。松本和哉、东原智也和上田 M.(2009 年)的一项研究重点介绍了用于燃料电池应用的新型局部和密集磺化的聚(醚砜)的合成,展示了此类材料在提高质子传导效率方面的意义(松本、东原和上田,2009)。

半导体和电子材料

通过使双(4-氯苯基)砜与各种双酚反应制备的聚(偶氮甲亚磺酸酯)薄膜中的电子传输机制研究表明,这些材料在半导体应用中具有潜在用途。G. Rusu 等人(2007 年)进行的研究探讨了半导体特性以及这些特性与聚合物化学结构之间的相关性,显示了氯苯砜衍生物在电子材料中的广泛适用性(Rusu 等人,2007)。

用于水处理的高级氧化工艺

对废水处理中 4-氯苯酚等污染物降解的研究探索了高级氧化工艺的应用。刘晓燕等人(2011 年)研究的一种新型磁性聚砜微胶囊,含有有机改性的蒙脱石,为水性样品中氯酚的净化和富集提供了一种低成本且有效的方法。这种方法表明了在环境应用中,特别是水净化和处理技术中,利用氯苯砜衍生物的潜力(刘等人,2011)。

抗病毒研究

在药物化学领域,4-氯苯氯磺酸酯的衍生物因其潜在的抗病毒活性而受到探索。陈卓等人(2010 年)从 4-氯苯甲酸出发合成了新的 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物,展示了某些抗烟草花叶病毒的活性。这表明氯苯砜衍生物有可能用于抗病毒药物或制剂的开发(陈等人,2010)。

作用机制

Target of Action

It is known that chlorphenesin, a compound with a similar structure, acts in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

Chlorfenson, a compound with a similar structure, is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months . It has shown promising results and provides important benefits compared to existing treatment alternatives .

Biochemical Pathways

4-chlorophenol, a related compound, undergoes dechlorination to phenol rapidly on palladized graphite electrodes . The mechanism of 4-chlorophenol oxidation has been investigated by radiolytic and photocatalytic techniques .

Result of Action

Chlorfenson has shown promising results in pilot studies, providing important benefits compared to existing treatment alternatives .

Action Environment

It is known that sulfonation, a process related to the action of this compound, is a reversible process which enables the sulfonic acid group (so3h) to be employed in organic synthesis as a blocking and orientation-directing group .

安全和危害

生化分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 4-Chlorophenyl chloranesulfonate in animal models have not been extensively studied. Similar compounds have shown threshold effects and toxic or adverse effects at high doses .

属性

IUPAC Name |

1-chloro-4-chlorosulfonyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVUMYOQSQOQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508636 | |

| Record name | 4-Chlorophenyl sulfurochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32117-86-5 | |

| Record name | 4-Chlorophenyl sulfurochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

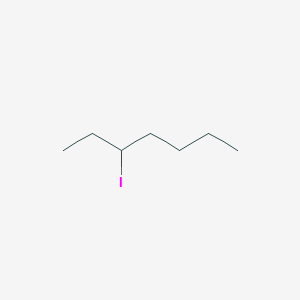

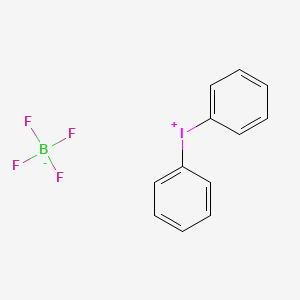

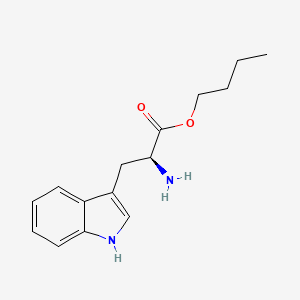

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

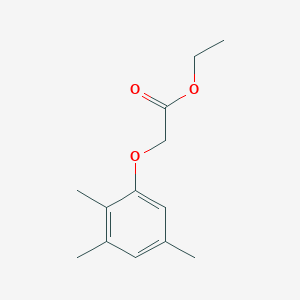

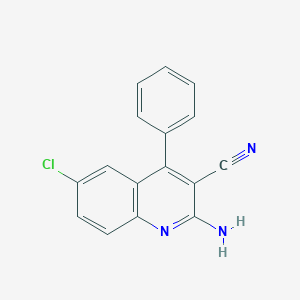

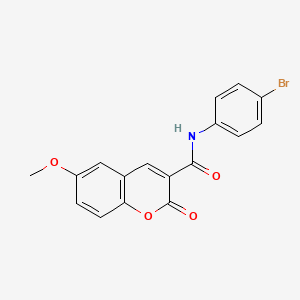

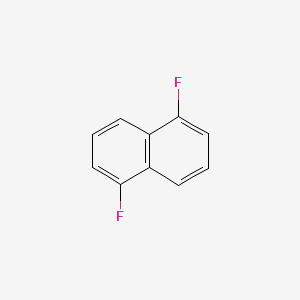

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B3051143.png)